molecular formula C8H3Br2NO2 B070428 4,6-Dibromoindoline-2,3-dione CAS No. 187326-67-6

4,6-Dibromoindoline-2,3-dione

Cat. No. B070428
CAS RN: 187326-67-6
M. Wt: 304.92 g/mol
InChI Key: UGFPBMXSBFXNBX-UHFFFAOYSA-N
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Description

4,6-Dibromoindoline-2,3-dione is a chemical compound with distinct properties and applications in various fields of chemistry and materials science. It is part of the isoindoline family, a group of compounds known for their diverse chemical behaviors and applications.

Synthesis Analysis

The synthesis of isoindoline derivatives, including 4,6-Dibromoindoline-2,3-dione, typically involves reactions of phthalimide or its derivatives. Studies have demonstrated various methods to synthesize and functionalize isoindoline structures, exploring different reaction pathways and conditions for optimal yields and specific functional groups (Hoque et al., 2020).

Molecular Structure Analysis

Isoindoline derivatives, including 4,6-Dibromoindoline-2,3-dione, often exhibit interesting molecular structures. X-ray crystallography and spectroscopic methods like NMR and FT-IR are commonly used to determine these structures. The molecular arrangement, bond lengths, and angles provide insights into the compound's reactivity and physical properties (Duru et al., 2018).

Chemical Reactions and Properties

4,6-Dibromoindoline-2,3-dione can participate in various chemical reactions, reflecting its reactive nature. These reactions can lead to the formation of diverse compounds with potential applications in material science and pharmaceuticals. The compound's reactivity is influenced by its molecular structure, particularly the functional groups and their positions (Alanazi et al., 2018).

Physical Properties Analysis

The physical properties of 4,6-Dibromoindoline-2,3-dione, such as solubility, melting point, and crystal structure, are crucial for its applications in various fields. These properties are often determined using techniques like differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) (Shabani et al., 2021).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other compounds, define the applications and handling of 4,6-Dibromoindoline-2,3-dione. These properties are influenced by the compound's molecular structure and the presence of specific functional groups (Zhang et al., 2000).

Scientific Research Applications

  • Synthesis of Sulfur-Transfer Agents : Klose, Reese, and Song (1997) discussed the preparation of sulfur-transfer agents like 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione from 2-cyanoethyl disulfide, highlighting its potential in chemical synthesis processes (Klose, Reese, & Song, 1997).

  • Photophysical Properties and pH-Sensing : Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives, demonstrating their utility in developing novel colorimetric pH sensors and logic gates, owing to their solid-state fluorescence emission and solvatochromism (Yan et al., 2017).

  • Structural and Mechanistic Insights via DFT : Hoque et al. (2020) used density functional theory (DFT) to investigate the structural features of 5, 6-diaroyl isoindoline-1, 3-dione, a compound derived from phthalimide, providing insights into its synthesis and molecular properties (Hoque et al., 2020).

  • Evaluation as AChE Inhibitor : Andrade-Jorge et al. (2018) synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an inhibitor of acetylcholinesterase (AChE), a key enzyme in Alzheimer’s disease, highlighting its potential in medicinal chemistry (Andrade-Jorge et al., 2018).

  • Antimicrobial Studies : Ghabbour and Qabeel (2016) characterized the structure and antimicrobial activity of 2-(3-(4- phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, demonstrating its effectiveness against certain microbial strains (Ghabbour & Qabeel, 2016).

  • Solar Cell Applications : Hwang et al. (2018) reported the synthesis of a difluorinated isoindoline-1,3-dione-based polymer for organic solar cells (OSCs), illustrating its role in improving photovoltaic performance (Hwang et al., 2018).

  • Fragmentation Study in Mass Spectrometry : Yosefdad et al. (2020) investigated the fragmentation of bis-phthalimide derivatives in electron impact ionization-mass spectrometry, providing valuable information for analytical chemistry applications (Yosefdad et al., 2020).

  • Green Synthesis of Isoindoline-1,3-Dione Derivatives : A study in the Malaysian Journal of Analytical Science (2019) highlighted the efficient and environmentally friendly synthesis of isoindoline-1,3-dione derivatives using a Water Extract of Onion Peel Ash method (Journal et al., 2019).

properties

IUPAC Name

4,6-dibromo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFPBMXSBFXNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C2=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333400
Record name 4,6-Dibromoisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187326-67-6
Record name 4,6-Dibromoisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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